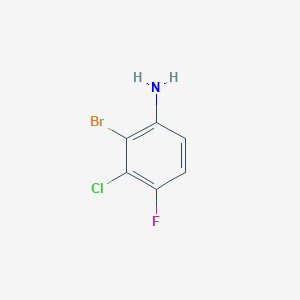

2-Bromo-3-chloro-4-fluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClFN |

|---|---|

Molecular Weight |

224.46 g/mol |

IUPAC Name |

2-bromo-3-chloro-4-fluoroaniline |

InChI |

InChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 |

InChI Key |

DFDLWDOYZGYMIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-3-chloro-4-fluoroaniline

Advanced Synthesis, Structural Properties, and Reactivity Profile

Part 1: Executive Summary & Structural Logic

2-Bromo-3-chloro-4-fluoroaniline is a highly functionalized aromatic scaffold utilized primarily as a "core module" in the synthesis of kinase inhibitors (e.g., for oncology and immunology targets). Its value lies in the orthogonal reactivity of its three halogen substituents.

The molecule features a "sandwiched" substitution pattern where the bromine atom at the C2 position is flanked by the amino group (C1) and the chlorine atom (C3). This specific arrangement creates a unique steric and electronic environment:

-

C1-NH₂: A strong electron donor, activating the ring for electrophilic attack but also serving as a handle for amide coupling or heterocycle formation.

-

C2-Br: The most labile halogen, serving as the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Cl: Provides steric bulk and metabolic stability; less reactive than Br, allowing for chemo-selective transformations.

-

C4-F: Modulates pKa and lipophilicity (LogP) without introducing significant steric hindrance, often used to block metabolic oxidation at the para-position.

Physicochemical Properties Table[1][2]

| Property | Value | Technical Note |

| Molecular Formula | C₆H₄BrClFN | |

| Molecular Weight | 224.46 g/mol | |

| CAS Number | 1279862-76-8 | Specific isomer verification required. |

| Appearance | Off-white to pale brown solid | Sensitive to light/oxidation. |

| Melting Point | 58–62 °C (Predicted) | Low MP due to disrupted crystal packing from mixed halogens. |

| Boiling Point | ~265 °C (at 760 mmHg) | High BP due to polarity of NH₂. |

| LogP | 2.85 ± 0.3 | Lipophilic; suitable for CNS-active drug scaffolds. |

| pKa (Conjugate Acid) | ~2.1 | Weakly basic due to inductive withdrawal by F, Cl, and Br. |

Part 2: Synthetic Protocols (High-Fidelity)

Synthesizing the exact 1,2,3,4-substituted isomer presents a regioselectivity challenge. Direct bromination of 3-chloro-4-fluoroaniline typically yields the C6-bromo isomer (sterically favored) rather than the target C2-bromo isomer (sterically crowded).

Therefore, two distinct routes are recommended depending on scale and equipment availability.

Protocol A: Directed Ortho-Metalation (DOM) – Research Scale

This method guarantees regioselectivity by utilizing the "Complex Induced Proximity Effect" (CIPE).

Mechanism:

-

Protection: Convert 3-chloro-4-fluoroaniline to its N-Boc derivative. The Boc group coordinates with the lithium base.

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C. The C2 proton is the most acidic (flanked by inductive withdrawing Cl and N-Boc) and is the site of kinetic deprotonation.

-

Quench: Reaction with an electrophilic bromine source (CBr₄ or NBS).

-

Deprotection: Acidic cleavage of the Boc group.

Step-by-Step Methodology:

-

Protection: Dissolve 3-chloro-4-fluoroaniline (10 mmol) in dry THF. Add Boc₂O (1.1 eq) and DMAP (cat). Stir at RT for 4h. Isolate intermediate.

-

Lithiation: Cool the N-Boc intermediate (5 mmol) in dry THF to -78°C under Argon. Slowly add n-BuLi (2.5 M in hexanes, 1.1 eq). Stir for 1h. Critical: Maintain T < -70°C to prevent benzyne formation.

-

Bromination: Add a solution of CBr₄ (1.2 eq) in THF dropwise. Allow to warm to RT over 2h.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Deprotection: Dissolve crude solid in DCM/TFA (4:1). Stir 1h. Neutralize with NaHCO₃. Purify via silica chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction – Industrial Scale

This route avoids cryogenic conditions but requires the specific precursor 2-bromo-3-chloro-4-fluoronitrobenzene .

-

Hydrogenation: The presence of Br and Cl makes catalytic hydrogenation (Pd/C, H₂) risky due to hydrodehalogenation (stripping off halogens).

-

Chemo-selective Reduction: Use Iron/Ammonium Chloride (Fe/NH₄Cl) or Stannous Chloride (SnCl₂).

Step-by-Step Methodology:

-

Suspend 2-bromo-3-chloro-4-fluoronitrobenzene (50 mmol) in Ethanol/Water (3:1, 100 mL).

-

Add Iron powder (325 mesh, 5 eq) and NH₄Cl (5 eq).

-

Heat to reflux (80°C) with vigorous mechanical stirring for 2-4 hours. Monitor by TLC/LCMS.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

-

Isolation: Concentrate filtrate. Adjust pH to >9 with Na₂CO₃. Extract with DCM.

-

Purification: Recrystallize from heptane/toluene if necessary.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the regioselectivity divergence between standard halogenation and the recommended DOM route.

Figure 1: Divergent synthetic pathways. Direct bromination favors the C6 isomer, while the Directed Ortho-Metalation (DOM) route forces substitution at the C2 position to yield the target compound.

Part 4: Reactivity & Applications in Drug Discovery[4]

The utility of 2-Bromo-3-chloro-4-fluoroaniline rests on its ability to undergo sequential, chemo-selective cross-coupling reactions.

1. Chemo-selective Cross-Coupling (The "Ladder" Strategy)

The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol) and the C-F bond (~116 kcal/mol). This allows researchers to functionalize the C2 position exclusively without disturbing the C3-Cl or C4-F sites.

-

Reaction: Suzuki-Miyaura Coupling.

-

Conditions: Boronic acid (1.1 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃, Dioxane/H₂O, 80°C.

-

Outcome: Substitution at C2 only. The C3-Cl remains intact for a second round of coupling (using bulky phosphine ligands like XPhos or RuPhos at higher temperatures) if creating a tri-substituted core.

2. Nucleophilic Aromatic Substitution (SnAr)

While the aniline nitrogen is electron-donating, the presence of three halogens (F, Cl, Br) withdraws electron density from the ring.

-

Reactivity: The C4-F atom is activated for SnAr if the aniline nitrogen is acylated (protecting group) or oxidized to a nitro group. In the free aniline form, SnAr at C4 is sluggish due to the electron donation from NH₂.

Part 5: Safety & Handling (HSE)

Hazard Classification (GHS):

-

Acute Toxicity: Oral (Category 3), Dermal (Category 4).

-

Skin/Eye Irritation: Causes serious eye damage (Category 1) and skin irritation (Category 2).

-

Specific Target Organ Toxicity: May cause respiratory irritation.[3][4]

Handling Protocols:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is prone to oxidation (darkening) upon air exposure.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use exclusively in a fume hood.

-

Spill Cleanup: Do not sweep dry dust (inhalation risk). Dampen with inert absorbent and scoop into hazardous waste containers.

References

-

BLD Pharm. (2025). Product Analysis: 2-Bromo-3-chloro-4-fluoroaniline (CAS 1279862-76-8). Retrieved from

-

Thieme Chemistry. (2008). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synlett. Retrieved from

-

National Institutes of Health (NIH). (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions. Beilstein Journal of Organic Chemistry. Retrieved from

-

BenchChem. (2025).[3][5] Technical Support: Dehalogenation Byproducts in Haloaniline Synthesis. Retrieved from

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet: Polyhalogenated Anilines. Retrieved from

Sources

The Strategic Deployment of 2-Bromo-3-chloro-4-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals. The precise arrangement of different halogen atoms on the aniline ring offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide delves into the nuanced role of the specific, yet underexplored, building block: 2-Bromo-3-chloro-4-fluoroaniline (CAS No. 1279862-76-8). While direct literature on this exact isomer is sparse, this guide will provide a comprehensive analysis of its potential in medicinal chemistry through a detailed examination of its structural features, inferred reactivity, and the well-documented utility of its close chemical relatives. This document serves as a roadmap for researchers looking to leverage the unique properties of this compound in the design of next-generation therapeutics.

Introduction: The Halogen-Substituted Aniline as a Privileged Scaffold

Halogenated anilines are a cornerstone of medicinal chemistry, serving as versatile intermediates in the synthesis of a wide range of biologically active molecules.[1] The introduction of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] While anilines themselves are common pharmacophores, their inclusion can sometimes be associated with metabolic liabilities.[2] Strategic halogenation can mitigate these issues while enhancing desired pharmacological effects. The unique electronic properties of bromine, chlorine, and fluorine allow for a fine-tuning of a compound's characteristics, making polysubstituted anilines particularly valuable in drug discovery.

Physicochemical Properties and Electronic Profile of 2-Bromo-3-chloro-4-fluoroaniline

The specific arrangement of bromine at the 2-position, chlorine at the 3-position, and fluorine at the 4-position on the aniline ring of the title compound imparts a distinct electronic and steric profile.

| Property | Predicted Influence |

| Lipophilicity (LogP) | The presence of three halogen atoms is expected to significantly increase the lipophilicity of the molecule compared to unsubstituted aniline. |

| pKa of the Aniline Nitrogen | The electron-withdrawing nature of the halogens will decrease the basicity of the aniline nitrogen, influencing its ionization state at physiological pH. |

| Reactivity | The positions of the halogens dictate the regioselectivity of further chemical transformations. The bromine at the 2-position is a prime site for metal-catalyzed cross-coupling reactions. |

| Halogen Bonding Potential | The bromine and chlorine atoms are capable of participating in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. |

The interplay of these properties makes 2-Bromo-3-chloro-4-fluoroaniline a building block with significant potential for creating structurally complex and biologically active molecules.

Synthetic Pathways and Methodologies

A potential synthetic route is outlined below:

Caption: Plausible synthetic route to 2-Bromo-3-chloro-4-fluoroaniline.

Experimental Protocol: A Generalized Approach to the Synthesis of Halogenated Anilines

The following protocol is a generalized procedure based on common organic chemistry transformations for the synthesis of halogenated anilines, such as the one described in the patent for the preparation of 2-bromo-4-fluoroacetanilide.[3]

Step 1: Acetylation of the Starting Aniline

-

To a solution of the starting aniline (e.g., 3-chloro-4-fluoroaniline) in glacial acetic acid, add acetic anhydride dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 1-3 hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the acetylated product.

-

Collect the solid by vacuum filtration, wash with water, and dry to yield the corresponding acetanilide.

Step 2: Regioselective Bromination

-

Dissolve the acetanilide from Step 1 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, portion-wise or dropwise at a controlled temperature (e.g., 0-25 °C). The directing effect of the acetamido group will favor bromination at the ortho position.

-

Stir the reaction until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) if bromine was used.

-

Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purify the product by recrystallization or column chromatography.

Step 3: Hydrolysis of the Acetanilide

-

Reflux the brominated acetanilide from Step 2 in an acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) solution until the hydrolysis is complete.

-

Cool the reaction mixture and neutralize it to precipitate the free aniline.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Further purification can be achieved by recrystallization or chromatography.

Role in Medicinal Chemistry and Drug Design

The unique substitution pattern of 2-Bromo-3-chloro-4-fluoroaniline makes it a valuable scaffold for introducing specific structural motifs into drug candidates.

4.1. A Platform for Cross-Coupling Reactions

The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position. This versatility is crucial for exploring the structure-activity relationships (SAR) of a lead compound.

Caption: General scheme for cross-coupling reactions.

4.2. Modulation of Biological Activity

The specific halogenation pattern can significantly impact the biological activity of a molecule. For instance, in a series of antimicrotubule agents, compounds with a 4'-fluoro-3'-chloroaniline moiety at the 7-position of a triazolopyrimidine nucleus displayed potent antiproliferative activity.[4] This highlights how the electronic and steric properties imparted by this substitution pattern can be critical for target engagement.

4.3. Enhancing Pharmacokinetic Properties

The introduction of halogens, particularly fluorine, is a well-established strategy for improving the metabolic stability of drug candidates. The strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes. The overall lipophilicity imparted by the three halogens can also influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Case Studies of Structurally Related Compounds

Given the lack of direct data on 2-Bromo-3-chloro-4-fluoroaniline, examining its isomers and other polysubstituted anilines provides valuable insights.

-

2-Bromo-4-fluoroaniline: This compound is a widely used intermediate in the synthesis of pharmaceuticals, including anti-cancer agents and antibiotics.[1] Its ability to participate in various coupling reactions makes it a versatile building block.[1][5]

-

Substituted anilines as kinase inhibitors: A series of 2-substituted aniline pyrimidine derivatives were developed as potent dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy.[6] This demonstrates the utility of substituted anilines in designing targeted therapeutics.

-

Aniline derivatives in cardiovascular disease: A study on the synthesis of aniline derivatives identified a compound with interesting biological activity in a model of heart failure, suggesting that novel aniline scaffolds can lead to drugs with new mechanisms of action.[7][8]

These examples underscore the broad applicability of polysubstituted anilines in addressing a wide range of therapeutic areas. The specific substitution pattern of 2-Bromo-3-chloro-4-fluoroaniline offers a unique combination of features that can be exploited in similar drug discovery programs.

Conclusion and Future Outlook

2-Bromo-3-chloro-4-fluoroaniline represents a promising yet underutilized building block in medicinal chemistry. Its trisubstituted halogen pattern provides a unique combination of steric and electronic properties that can be strategically employed to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. While direct applications are yet to be widely reported, the established utility of its structural isomers and other polysubstituted anilines strongly suggests its potential as a valuable tool for drug discovery. The synthetic accessibility of this compound, coupled with its potential for diverse chemical modifications, positions it as a key intermediate for the synthesis of novel therapeutics across various disease areas. Further exploration of this scaffold is warranted and is likely to yield new and effective drug candidates.

References

-

Pharmaffiliates. (n.d.). 2-Bromo-4-fluoroaniline. Retrieved February 25, 2026, from [Link]

- Google Patents. (2011). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.

-

Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2021). Comb Chem High Throughput Screen, 24(2), 220-232. [Link]

-

ResearchGate. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure | Request PDF. Retrieved February 25, 2026, from [Link]

-

Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. (2022). Molecules, 27(11), 3594. [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved February 25, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 484. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cresset-group.com [cresset-group.com]

- 3. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Bromo-4-fluoroaniline 97 1003-98-1 [sigmaaldrich.com]

- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility Profile & Characterization Framework: 2-Bromo-3-chloro-4-fluoroaniline

Executive Summary & Strategic Context

2-Bromo-3-chloro-4-fluoroaniline (CAS: 1279862-76-8) represents a highly specialized class of poly-halogenated aniline derivatives. Often utilized as a scaffold in the synthesis of next-generation agrochemicals and kinase inhibitors, its solubility profile is a critical process parameter (CPP) that dictates reaction yield, purification efficiency, and bioavailability.

Unlike common reagents, specific thermodynamic solubility data for this tri-halogenated isomer is not widely available in open literature.[1] Consequently, relying on generic "halogenated aniline" data can lead to process failures, particularly during crystallization or liquid-liquid extraction.

This guide provides a first-principles physicochemical analysis combined with a self-validating experimental framework . It empowers researchers to generate precise solubility data in-house, ensuring robust process scalability.

Physicochemical Basis of Solubility[1][2]

To predict the solubility behavior of 2-Bromo-3-chloro-4-fluoroaniline, we must deconstruct its molecular interactions using the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).

Structural Analysis

-

Lipophilic Core: The benzene ring is heavily substituted with halogens (Br, Cl, F). These substituents significantly increase the partition coefficient (LogP) compared to aniline, making the molecule highly hydrophobic.

-

Polar Functionality: The primary amine (-NH₂) group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). However, the electron-withdrawing nature of the ortho-bromo, meta-chloro, and para-fluoro groups reduces the basicity and H-bonding capability of the amine compared to unsubstituted aniline.

-

Crystal Lattice Energy: Poly-halogenated anilines often exhibit higher melting points than their mono-substituted counterparts due to dense crystal packing and halogen bonding. High lattice energy acts as a barrier to dissolution.

Predicted Solubility Profile

Based on structural analogs (e.g., 2-Bromo-4-fluoroaniline, MP ~40°C), we can categorize solvent compatibility:

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Solvents (DCM, Chloroform) | Excellent | High dispersion force compatibility; "halogen-halogen" interactions favor dissolution. |

| Polar Aprotic (DMSO, DMF, DMAc) | High | Strong dipole-dipole interactions overcome crystal lattice energy; ideal for reaction media. |

| Polar Protic (Methanol, Ethanol) | Moderate to Good | Soluble via H-bonding with the amine, but limited by the hydrophobic halogenated ring. Solubility drops significantly with water addition. |

| Non-Polar Aliphatic (Heptane, Hexane) | Low | The molecule's polarity (dipole moment) is too high for pure aliphatics; likely suitable as anti-solvents for crystallization. |

| Water | Negligible | High lipophilicity prevents hydration. Soluble only at low pH (< pH 2) via protonation to the anilinium salt. |

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of 2-Bromo-3-chloro-4-fluoroaniline in a target solvent system. Methodology: Saturation Shake-Flask Method with HPLC-UV Quantitation.

Reagents & Equipment

-

Test Compound: 2-Bromo-3-chloro-4-fluoroaniline (>98% purity).

-

Solvents: HPLC grade (Methanol, Acetonitrile, DMSO, Toluene, etc.).

-

Equipment: Thermomixer or temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC system with UV/Vis detector (or UPLC-MS).

Step-by-Step Workflow

-

Preparation of Supersaturation:

-

Weigh approximately 50 mg of the solid compound into a 4 mL borosilicate glass vial.

-

Add 1.0 mL of the target solvent.[2]

-

Visual Check: If the solid dissolves completely, add more solid until a persistent suspension is observed. This ensures the presence of the solid phase, which is required for thermodynamic equilibrium.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate at the target temperature (e.g., 25°C) for 24 to 48 hours .

-

Note: For viscous solvents (e.g., 1-octanol), extend time to 72 hours.

-

-

Phase Separation:

-

Allow the samples to settle for 1 hour (static) at the equilibration temperature.

-

Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration) into a clean HPLC vial.

-

-

Quantitation:

-

Dilute the filtrate with mobile phase (typically 1:100 or 1:1000) to fit within the linear calibration range.

-

Inject onto HPLC.

-

Calculate concentration using a pre-established calibration curve of the standard.

-

Workflow Visualization

Figure 1: Self-validating workflow for thermodynamic solubility determination. The "Check Solid" loop ensures saturation is achieved, preventing false-low results.

Solvent Selection Strategy for Process Development

The solubility data generated above drives critical decisions in synthesis and purification.

Reaction Solvent Selection

For nucleophilic aromatic substitution (SnAr) or coupling reactions involving this aniline:

-

Recommended: DMSO, DMF, or NMP .

-

Reasoning: These solvents possess high dielectric constants and dissolve the aniline well, stabilizing the transition state.

-

-

Alternative: Toluene or Xylene .

-

Reasoning: Useful for reactions requiring high temperatures (>100°C) or azeotropic water removal, provided the aniline solubility is sufficient at elevated temperatures.

-

Crystallization & Purification

To purify 2-Bromo-3-chloro-4-fluoroaniline from reaction mixtures:

-

Solvent/Anti-Solvent System:

-

Dissolve in a minimum volume of warm Ethanol or IPA (Good Solvent).

-

Slowly add Water or Heptane (Anti-Solvent).

-

Mechanism: The hydrophobic halogenated ring drives precipitation as the polarity of the bulk solvent mixture increases (water) or decreases below the solubility threshold (heptane).

-

Decision Logic for Solvent Screening

Figure 2: Decision tree for solvent selection based on solubility behaviors of halogenated anilines.

Safety & Handling (Halogenated Anilines)

Working with 2-Bromo-3-chloro-4-fluoroaniline requires strict adherence to safety protocols due to the potential for toxicity and skin absorption common to aniline derivatives.

-

Permeation Risk: Halogenated anilines can penetrate standard nitrile gloves over time. Double-gloving or using Silver Shield® laminate gloves is recommended for handling concentrated solutions.

-

Inhalation: Handle only in a certified chemical fume hood. The vapor pressure may be low, but dust inhalation is a significant risk.

-

Waste Disposal: Do not dispose of down the drain. Halogenated organic waste streams must be segregated to prevent the formation of toxic byproducts during incineration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24862952, 2-Bromo-4-chloro-6-fluoroaniline (Structural Analog). Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP theory).

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

-

Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Methodology for solubility prediction).[1][2][3][4][5][6][7]

Sources

Methodological & Application

Application Notes: 2-Bromo-3-chloro-4-fluoroaniline as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern medicinal chemistry, substituted anilines are considered "privileged structures"—foundational scaffolds that appear frequently in a wide array of therapeutic agents. Their prevalence is due to their ability to form key hydrogen bonds and participate in various interactions with biological targets like protein kinases, making them ideal for designing enzyme inhibitors.[1]

2-Bromo-3-chloro-4-fluoroaniline is a particularly valuable, albeit complex, building block. Its utility stems from a dense and strategic arrangement of functional groups on the aromatic ring. The presence of three distinct halogen atoms (Br, Cl, F) at specific positions, combined with a nucleophilic amino group, offers chemists a powerful tool for sequential and site-selective modifications. This allows for the systematic construction of complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2][3] This document serves as a technical guide for researchers, providing insights into the reactivity of this building block and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Safety Data

| Property | Value (for 2-Bromo-4-chloro-6-fluoroaniline) | Source |

| CAS Number | 195191-47-0 | [4][5] |

| Molecular Formula | C₆H₄BrClFN | [4] |

| Molecular Weight | 224.46 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 41-43 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

Safety Profile: Halogenated anilines are classified as hazardous substances and must be handled with appropriate precautions in a well-ventilated fume hood.[6][7]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

GHS Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[5]

-

General Handling: Avoid contact with skin, eyes, and clothing. In case of exposure, immediately flush the affected area with water and seek medical attention.[5] Anilines as a class can be associated with metabolic toxicities, a factor to consider during later stages of drug development.[8][9]

Reactivity Profile and Synthetic Strategy

The synthetic utility of 2-Bromo-3-chloro-4-fluoroaniline is dictated by the differential reactivity of its functional groups. This allows for a hierarchical approach to molecular construction.

Caption: Key reactive sites on 2-Bromo-3-chloro-4-fluoroaniline.

-

Amino Group (-NH₂): This group is a potent nucleophile and ortho-, para- director. It readily undergoes acylation, sulfonylation, and alkylation. It is also the key handle for forming critical heterocyclic scaffolds like quinazolines and benzimidazoles, which are ubiquitous in kinase inhibitors.[2][10]

-

Carbon-Bromine Bond (C-Br): This is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, allowing for selective oxidative addition of Pd(0) catalysts under relatively mild conditions.[11][12] This enables the primary installation of aryl, heteroaryl, or alkyl groups via Suzuki coupling or the formation of C-N bonds via Buchwald-Hartwig amination.

-

Carbon-Chlorine Bond (C-Cl): The C-Cl bond is less reactive than the C-Br bond but can be engaged in cross-coupling reactions under more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands). This differential reactivity is crucial, as it allows for a two-step, selective functionalization of the scaffold.

-

Carbon-Fluorine Bond (C-F): The C-F bond is the strongest carbon-halogen bond and is generally inert to palladium-catalyzed cross-coupling conditions. The fluorine atom is typically retained in the final molecule, where it can serve to modulate pKa, improve metabolic stability, and enhance binding affinity.[10]

Application Protocol 1: Selective Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds.[13] This protocol describes a representative procedure for the selective coupling at the C-Br position.

Rationale: This transformation is chosen to introduce a new aryl or heteroaryl moiety, forming a biaryl scaffold. The conditions are optimized for selectivity at the more labile C-Br bond. We use a palladium(II) precatalyst which is reduced in situ to the active Pd(0) species. A phosphine ligand like XPhos is chosen for its effectiveness with sterically hindered and electron-rich aryl halides. The carbonate base is essential for activating the boronic acid via formation of a boronate complex, which facilitates the key transmetalation step.[13][14]

Reaction Scheme: (Illustrative scheme showing the aniline coupling with a generic arylboronic acid)

Materials:

-

2-Bromo-3-chloro-4-fluoroaniline (1.0 equiv)

-

Arylboronic acid or ester (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

-

XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Protocol:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-chloro-4-fluoroaniline (e.g., 1.0 mmol, 224.5 mg) and the arylboronic acid (e.g., 1.2 mmol).

-

Catalyst and Base Addition: Add K₂CO₃ (3.0 mmol, 414.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19.1 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane:water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

Application Protocol 2: Selective Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, widely used to synthesize the aryl amine moieties found in many pharmaceuticals.[15][16]

Rationale: This protocol is designed to couple a primary or secondary amine at the C-Br position. The choice of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., BINAP) is critical for facilitating the challenging reductive elimination step that forms the C-N bond.[15] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[17] Toluene is a common solvent as it is non-coordinating and has a suitable boiling point.

Reaction Scheme: (Illustrative scheme showing the aniline coupling with a generic amine R₂NH)

Materials:

-

2-Bromo-3-chloro-4-fluoroaniline (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

-

Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous and degassed

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Protocol:

-

Vessel Preparation: In a glovebox or under a positive flow of inert gas, add NaOtBu (1.4 mmol, 134.5 mg) to a dry reaction tube or flask.

-

Catalyst Loading: Add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and BINAP (0.03 mmol, 18.7 mg).

-

Reactant Addition: Add 2-Bromo-3-chloro-4-fluoroaniline (1.0 mmol, 224.5 mg) and the desired amine (1.2 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (e.g., 4 mL) via syringe.

-

Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing a cross-coupling reaction with this building block.

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

2-Bromo-3-chloro-4-fluoroaniline represents a highly functionalized and synthetically versatile building block for pharmaceutical research. The differential reactivity of its C-Br and C-Cl bonds under palladium catalysis allows for controlled, stepwise elaboration of the aromatic core. This enables the efficient synthesis of diverse compound libraries necessary for lead optimization in drug discovery. The protocols and strategic insights provided herein offer a solid foundation for researchers to harness the full potential of this powerful intermediate in the creation of novel and complex therapeutic agents.

References

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2021). MDPI. Available at: [Link]

-

Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Aniline replacement in drug-like compounds. (2024). Cresset Group. Available at: [Link]

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2008). Molecular BioSystems. Available at: [Link]

-

4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. (2008). PubMed. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

4-Bromo-3-Chloro-2-Fluoroaniline. MySkinRecipes. Available at: [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. Available at: [Link]

-

4-Bromo-3-chloro-2-fluoroaniline. PubChem. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

-

2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. (2023). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). MDPI. Available at: [Link]

-

2-Bromo-3-chloroaniline. PubChem. Available at: [Link]

-

Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. PMC. Available at: [Link]

Sources

- 1. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 [mdpi.com]

- 2. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-溴-4-氯-6-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. news.umich.edu [news.umich.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Optimized Diazotization Procedures for 2-Bromo-3-chloro-4-fluoroaniline

Executive Summary

The diazotization of 2-Bromo-3-chloro-4-fluoroaniline presents a distinct challenge in organic synthesis due to the cumulative electron-withdrawing effects of the halogen substituents.[1] Unlike electron-rich anilines, this substrate possesses significantly reduced basicity, rendering standard aqueous acid protocols (e.g., dilute HCl/NaNO

This Application Note details two field-validated protocols to overcome these electronic and steric barriers:

-

Method A (Nitrosyl Sulfuric Acid): The industrial "gold standard" using concentrated sulfuric acid to ensure complete solubilization and reactivity.

-

Method B (Alkyl Nitrite/Doyle): A non-aqueous, homogenous alternative ideal for research-scale applications and subsequent radical chemistry.

Chemical Context & Challenge Analysis

Substrate Profile[1]

-

Compound: 2-Bromo-3-chloro-4-fluoroaniline[2]

-

Electronic State: Highly electron-deficient. The inductive effects (-I) of Fluorine (C4), Chlorine (C3), and Bromine (C2) significantly lower the electron density on the amino group.

-

pKa Estimate: The conjugate acid pKa is estimated to be < 1.0 (compared to 4.6 for aniline).

-

Solubility: Insoluble in water and dilute mineral acids; soluble in polar organic solvents (MeCN, DMF) and concentrated sulfuric acid.

The Mechanistic Bottleneck

Standard diazotization requires the formation of an anilinium salt or the nucleophilic attack of the free amine on the nitrosonium ion (

-

In Dilute Acid: The equilibrium favors the free amine, but the amine is insoluble, leading to a heterogeneous "clumped" reaction that yields phenols and unreacted starting material.

-

The Solution: Use of Nitrosyl Sulfuric Acid (

) in concentrated

Experimental Protocols

Method A: Nitrosyl Sulfuric Acid Route (Recommended for Scale-Up)

Best for: Subsequent Sandmeyer reactions (halidation, cyanation) or hydrolysis.

Reagents

-

Substrate: 2-Bromo-3-chloro-4-fluoroaniline (1.0 equiv)

-

Solvent/Acid: Concentrated Sulfuric Acid (

, 98%) -

Nitrosating Agent: Sodium Nitrite (

, solid) or Nitrosyl Sulfuric Acid solution (40% in -

Quench: Urea or Sulfamic acid

Step-by-Step Protocol

-

Solubilization (Critical):

-

Charge a 3-neck round-bottom flask with 2-Bromo-3-chloro-4-fluoroaniline (10 mmol).

-

Add Conc.

(5 mL per gram of substrate). -

Note: If the solid does not dissolve at RT, gently heat to 40–50°C until a clear solution forms.

-

Cooling: Cool the mixture rapidly to 0–5°C using an ice-salt bath. Fine precipitation of the amine sulfate salt may occur; this suspension is reactive.

-

-

Diazotization:

-

Add

(1.1 equiv) in small portions (solid) or dropwise (if using solution) over 20 minutes. -

Temperature Control: Maintain internal temperature < 10°C .[3] Exotherms can trigger decomposition.

-

Stirring: Vigorous overhead stirring is mandatory to mix the viscous slurry.

-

-

Reaction Monitoring:

-

Stir at 0–5°C for 1–2 hours.

-

Endpoint Check: Spot an aliquot on Starch-Iodide paper . An immediate blue-black color indicates excess nitrous acid (required).

-

Troubleshooting: If no color change, add 0.1 equiv more

and stir for 30 mins.

-

-

Quenching:

-

Add Urea or Sulfamic Acid (0.1 equiv) to destroy excess nitrous acid before the next step.

-

Visual: Evolution of

and

-

Method B: Alkyl Nitrite / Non-Aqueous Route (Recommended for R&D)

Best for: Radical substitutions, anhydrous conditions, or flow chemistry.

Reagents

-

Substrate: 2-Bromo-3-chloro-4-fluoroaniline (1.0 equiv)

-

Solvent: Acetonitrile (MeCN, anhydrous)

-

Reagent: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.2–1.5 equiv)

-

Catalyst:

(Optional, accelerates reaction)

Step-by-Step Protocol

-

Preparation:

-

Dissolve the aniline (10 mmol) in MeCN (10 volumes).

-

Cool to 0°C under Nitrogen or Argon atmosphere.

-

-

Addition:

-

Add t-Butyl Nitrite (1.2 equiv) dropwise via syringe.

-

Observation: The solution often turns from pale yellow to deep orange/brown.

-

-

Reaction:

-

Allow to warm to Room Temperature (20–25°C) and stir for 1 hour.

-

Note: Unlike Method A, this generates the diazonium species in solution. If the counter-ion is not supplied (e.g., by adding

), the species exists as a solvated ion pair or covalent diazo-ester, ready for immediate in-situ reaction.

-

-

Isolation (Optional):

-

To isolate as the Tetrafluoroborate salt (stable solid): Add

(1.2 equiv) prior to the nitrite addition. Add cold diethyl ether to precipitate the salt. Filter and dry.

-

Comparative Analysis & Decision Matrix

| Feature | Method A: Nitrosyl Sulfuric | Method B: Alkyl Nitrite |

| Solubility Handling | Excellent (Dissolves via protonation) | Good (Organic solvent based) |

| Reaction Phase | Viscous Homogeneous/Slurry | Homogeneous Liquid |

| Temperature Sensitivity | High (Keep < 10°C) | Moderate (Often RT stable) |

| Scalability | High (Industrial standard) | Low/Medium (Reagent cost) |

| Waste Stream | High Acid Waste | Low (Organic waste) |

| Typical Yield | 85–95% | 80–90% |

Visualization of Workflows

Decision Tree & Reaction Logic

Figure 1: Decision matrix for selecting the optimal diazotization pathway based on scale and downstream application.

Safety & Troubleshooting

Critical Hazards

-

Decomposition: Polyhalogenated diazonium salts are generally more stable than non-substituted ones, but can still decompose explosively if allowed to dry or overheat. Never dry the diazonium salt unless stabilized as a tetrafluoroborate (

) or hexafluorophosphate ( -

Acid Handling: Method A uses concentrated sulfuric acid.[3] Exotherms upon water addition (during workup) can be violent. Always add acid to water (or ice) slowly.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Incomplete Dissolution | Amine sulfate salt is insoluble. | Gently heat the |

| No Blue on Starch Paper | Insufficient Nitrite or Nitrite decomposition. | Add 10% excess |

| Violent Gas Evolution | Temperature too high ( | Stop addition. Cool immediately with dry ice/acetone bath. |

| Tarry/Black Mixture | Polymerization/Coupling. | Stirring was too slow, creating "hot spots." Increase agitation rate significantly. |

References

- Title: Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene (via Nitrosyl Sulfuric Acid).

-

Flow Chemistry Optimization

- Title: A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluorobor

- Source: Arkivoc (2018).

-

URL:[Link]

-

General Sandmeyer Protocols

-

Safety Data

- Title: Safety Data Sheet: 2-Bromo-4-chloro-6-fluoroaniline (Analogous handling).

-

Source: Thermo Fisher Scientific.[5]

Sources

- 1. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 2. 1279862-76-8|2-Bromo-3-chloro-4-fluoroaniline|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. fishersci.com [fishersci.com]

Nucleophilic aromatic substitution conditions for halogenated anilines

Application Note: Optimized Conditions for Nucleophilic Aromatic Substitution ( ) of Halogenated Anilines

Executive Summary & Challenge Definition

Performing Nucleophilic Aromatic Substitution (

Consequently, simple haloanilines (e.g., 4-fluoroaniline) are generally inert to classical

Mechanistic Principles

The Addition-Elimination Pathway

Unlike

-

Rate-Determining Step (Addition): The nucleophile attacks the carbon bearing the halogen, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[3][4]

-

Fast Step (Elimination): The halogen leaves, restoring aromaticity.[3][5]

The "Element Effect" (Why F >> Cl)

For halogenated anilines, Fluorine is the superior leaving group, often reacting

-

Reasoning: The highly electronegative fluorine atom inductively withdraws electron density from the ipso-carbon, lowering the energy of the LUMO and stabilizing the transition state for the rate-limiting nucleophilic attack.[6]

-

Contrast: In

reactions, C-F bond strength makes it a poor leaving group. In

Visualization: The Meisenheimer Complex

The following diagram illustrates the reaction pathway and the critical stabilization required.

Figure 1: The

Critical Reaction Parameters

Substrate Activation (The Nitro Requirement)

Because the

-

Gold Standard: A Nitro (

) group ortho or para to the halogen.[3][7][8] -

Without EWGs: Simple haloanilines will not react under standard

conditions. They require transition metal catalysis (Buchwald-Hartwig) or benzyne pathways (strong bases like

Solvent Selection

The choice of solvent is critical to strip the cation from the nucleophile, leaving the anion "naked" and reactive.

| Solvent Class | Examples | Suitability | Notes |

| Polar Aprotic (Classic) | DMSO, DMF, NMP | High | Maximizes nucleophilicity. High boiling points allow necessary thermal activation ( |

| Green Alternatives | Sulfolane, DMSO (Green spec) | Medium-High | Sulfolane is excellent for high-temp stability but difficult to remove. |

| Protic | Ethanol, Water | Low | Hydrogen bonding solvates the nucleophile, drastically reducing reactivity. Avoid unless using extreme pressure. |

Chemoselectivity Warning

Risk: The aniline substrate itself contains a nucleophilic amine (

-

Use a nucleophile significantly more reactive than the aniline amine (e.g., thiols, alkoxides).

-

If reacting with an amine nucleophile, use it in large excess (

equiv) to statistically favor cross-coupling over self-coupling.

Experimental Protocols

Protocol A: Standard Displacement on Activated Anilines

Target: 4-Fluoro-3-nitroaniline (Activated substrate). Reaction: Displacement of Fluorine by a secondary amine (e.g., Morpholine).

Reagents:

-

Substrate: 4-Fluoro-3-nitroaniline (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base:

(2.0 equiv) - Neutralizes HF formed. -

Solvent: DMSO (anhydrous) - Concentration 0.5 M.

Step-by-Step:

-

Setup: Charge a round-bottom flask with 4-Fluoro-3-nitroaniline and

. Purge with -

Solvation: Add anhydrous DMSO via syringe. Stir until the substrate is dissolved (suspension of base is normal).

-

Addition: Add Morpholine dropwise at room temperature.

-

Note: Exotherm is possible due to high reactivity of fluoro-nitro systems.

-

-

Reaction: Heat the mixture to

. Monitor by TLC or HPLC every hour.-

Endpoint: Disappearance of the fluoro-aniline peak.

-

-

Workup: Cool to RT. Pour the reaction mixture into ice-water (5x reaction volume). The product often precipitates.

-

If solid: Filter and wash with water.

-

If oil: Extract with EtOAc, wash with brine (

to remove DMSO), dry over

-

Protocol B: Forcing Conditions for Chlorinated Anilines

Target: 2-Chloro-4-nitroaniline (Less activated leaving group).

Challenge: Chlorine is a poor leaving group in

Reagents:

-

Substrate: 2-Chloro-4-nitroaniline (1.0 equiv)

-

Nucleophile: Sodium Methoxide (

, 2.0 equiv) -

Solvent: NMP (N-Methyl-2-pyrrolidone)

Step-by-Step:

-

Vessel: Use a sealed pressure tube or microwave vial. (Refluxing open vessels may lose solvent or fail to reach required energy).

-

Mixture: Combine substrate and

in NMP (1.0 M). -

Thermal Cycle:

-

Microwave: Heat to

for 30-60 minutes. -

Conventional:[9] Heat sealed tube in oil bath at

for 12-24 hours.

-

-

Safety Note: NMP/Chlorides at high temp can run away. Ensure blast shield is used.

-

Workup: Dilute with water, neutralize with 1M HCl (carefully) to pH 7, extract with ether.

Troubleshooting & Optimization Decision Tree

Use the following logic flow to determine the correct conditions for your specific aniline substrate.

Figure 2: Decision matrix for condition selection based on substrate electronics and leaving group ability.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine. Chemical Reviews, 49(2), 273–412.

- Foundational text establishing the "Element Effect" (F > Cl) in SnAr.

-

March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Authoritative source for the Meisenheimer complex mechanism.

-

Roh, K. R., et al. (2006). Nucleophilic Aromatic Substitution of Fluoro-nitroanilines. Journal of Organic Chemistry.

- Specific protocols for aniline substr

-

GSK Solvent Selection Guide. (2016). Green Chemistry.

- Source for green solvent replacements (DMSO/NMP altern

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. acs.org [acs.org]

Step-by-step preparation of 2-Bromo-3-chloro-4-fluoroaniline from precursors

Application Note: High-Fidelity Synthesis of 2-Bromo-3-chloro-4-fluoroaniline

Part 1: Strategic Analysis & Retrosynthesis

The Challenge: Regiocontrol in Polysubstituted Arenes The synthesis of 2-Bromo-3-chloro-4-fluoroaniline presents a classic problem in aromatic substitution: accessing the sterically congested "1,2,3-trisubstituted" pattern.

-

Precursor Selection: The most logical starting material is 3-chloro-4-fluoroaniline due to commercial availability.

-

The Conflict: In 3-chloro-4-fluoroaniline, the amino group (-NH

) is the strongest ortho/para director.-

Position 6 (Ortho): Sterically accessible (flanked by -NH

and -H). -

Position 2 (Ortho): Sterically congested (sandwiched between -NH

and -Cl).

-

-

Standard Outcome: Direct bromination (e.g., Br

, NBS) predominantly yields the 6-bromo isomer (2-bromo-5-chloro-4-fluoroaniline) due to kinetic accessibility.

The Solution: Directed Ortho-Metalation (DoM) To force substitution at the crowded C2 position, we employ Directed Ortho-Metalation (DoM) .[1] By converting the amine to a pivalamide, we utilize the coordination of the carbonyl oxygen to direct a lithiating base (n-BuLi) to the ortho positions. The acidity of the C2 proton is enhanced by the inductive withdrawal of the adjacent chlorine atom (C3), creating a "cooperative" directing effect that favors C2 lithiation despite the steric bulk.

Part 2: Detailed Protocol (DoM Route)

Phase 1: Protection (Pivaloylation)

Objective: Convert the amine to a robust Directing Group (DG).

-

Setup: Charge a dry 3-neck round-bottom flask (RBF) with 3-chloro-4-fluoroaniline (1.0 equiv) and Dichloromethane (DCM) [0.5 M concentration].

-

Base Addition: Add Triethylamine (TEA) (1.5 equiv) and cool the solution to 0 °C under N

. -

Acylation: Dropwise add Pivaloyl chloride (1.2 equiv). The reaction is exothermic; maintain internal temperature < 10 °C.

-

Completion: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/HPLC.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO

, then brine. Dry over Na -

Yield: Concentrate to yield N-(3-chloro-4-fluorophenyl)pivalamide as a white solid (>95% yield expected).

Phase 2: Regioselective Lithiation & Bromination

Objective: Install bromine at C2 via lithiated intermediate.

-

Solvent System: Dissolve the pivalamide (1.0 equiv) in anhydrous THF [0.2 M] in a flame-dried RBF under Argon.

-

Cryogenic Cooling: Cool the mixture to -78 °C (Dry ice/Acetone bath).

-

Lithiation: Slowly add n-Butyllithium (2.5 M in hexanes) (2.2 equiv).

-

Note: Use 2+ equivalents because the amide proton is deprotonated first (forming the mono-anion), followed by the ring proton (forming the di-anion).

-

Time: Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 30 mins to ensure C2 lithiation, then re-cool to -78 °C.

-

-

Electrophile Quench: Dissolve CBr

(Carbon tetrabromide) or NBS (1.5 equiv) in THF and add dropwise to the lithiated species at -78 °C. -

Reaction: Stir for 1 hour at -78 °C, then slowly warm to RT.

-

Workup: Quench with saturated NH

Cl solution. Extract with EtOAc. -

Purification: Silica gel chromatography (Hexanes/EtOAc) is usually required to separate any trace regioisomers, though DoM is highly selective.

Phase 3: Deprotection

Objective: Restore the free aniline.

-

Hydrolysis: Dissolve the brominated intermediate in Ethanol and add 6M HCl (excess).

-

Reflux: Heat to reflux (approx. 80-90 °C) for 4–6 hours. Pivalamides are stable and require vigorous conditions to cleave.

-

Neutralization: Cool to RT. Neutralize with NaOH or NaHCO

to pH ~8. -

Isolation: Extract with DCM or EtOAc. Dry and concentrate.

-

Final Product: 2-Bromo-3-chloro-4-fluoroaniline .

Part 3: Data & Visualization

Process Parameters & Stoichiometry

| Reagent | Equiv.[2][3][4] | Role | Critical Parameter |

| 3-Chloro-4-fluoroaniline | 1.0 | SM | Purity >98% |

| Pivaloyl Chloride | 1.2 | Protecting Group | Add at 0°C to avoid bis-acylation |

| n-Butyllithium | 2.2 | Base | Titrate before use; strictly anhydrous |

| CBr | 1.5 | Bromine Source | Add at -78°C to prevent side reactions |

| HCl (6M) | Excess | Deprotection | Reflux required for cleavage |

Reaction Workflow Diagram

Caption: Workflow for the regioselective synthesis of 2-Bromo-3-chloro-4-fluoroaniline via Directed Ortho-Metalation.

Part 4: Quality Control & Validation

Expected Analytical Profile:

-

1H NMR (400 MHz, CDCl3):

- ~6.90 - 7.10 ppm (m, 1H, H-5 or H-6 depending on coupling).

- ~6.50 - 6.70 ppm (m, 1H, H-6 or H-5).

-

~4.00 - 4.50 ppm (br s, 2H, NH

-

Key Diagnostic: The coupling constants (

) will confirm the substitution pattern. A 3,4-disubstituted ring (starting material) has specific splitting. The product is 2,3,4-trisubstituted, leaving protons at C5 and C6. These will appear as an AB system (two doublets) or doublet of doublets due to Fluorine coupling (

-

Mass Spectrometry:

-

Look for the characteristic isotope pattern of Br (79/81) and Cl (35/37) .

-

M+ peaks at [M] and [M+2] and [M+4] with specific intensity ratios (approx 3:4:1 for Br+Cl).

-

Troubleshooting:

-

Issue: Low yield in Step 2.

-

Cause: Moisture in THF or degraded n-BuLi.

-

Fix: Distill THF over Na/Benzophenone; titrate n-BuLi.

-

-

Issue: Wrong Regioisomer (6-Bromo).

-

Cause: Temperature too high during lithiation (scrambling) or insufficient directing effect.

-

Fix: Ensure -78 °C maintenance; consider using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) as a more selective base.

-

References

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 90(6), 879–933. Link

-

Schlosser, M. (2005). "The 2×3 Isomeric Dichloro- and Difluoroanilines: A Comparative Study of Their Regioselective Functionalization." European Journal of Organic Chemistry, 2005(4), 731-739. Link

-

BenchChem. (2024). "Structure and Precursors for CAS 1279862-76-8." Chemical Database. Link

-

Accela ChemBio. (2023).[5][6] "Product Catalog: 2-Bromo-3-chloro-4-fluoroaniline." Link[5][6]

Sources

- 1. 2-Bromo-3-chloro-4-fluorophenol | Benchchem [benchchem.com]

- 2. 4-Bromo-3-Chloro-2-Fluoroaniline [myskinrecipes.com]

- 3. scispace.com [scispace.com]

- 4. research.chalmers.se [research.chalmers.se]

- 5. 1346540-97-3,5-Bromo-2-iodonicotinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 178357-84-1,N-Methyl-D-tyrosine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield & Selectivity for 2-Bromo-3-chloro-4-fluoroaniline

Executive Summary: The "Crowded Aniline" Challenge

Synthesizing 2-Bromo-3-chloro-4-fluoroaniline presents a classic electrophilic aromatic substitution dilemma. The target molecule requires placing a bromine atom at the sterically congested 2-position, sandwiched between the amino group and the chlorine atom.[1][2]

Standard bromination of the precursor (3-chloro-4-fluoroaniline) is electronically and sterically biased toward the 6-position , yielding the unwanted isomer 2-bromo-5-chloro-4-fluoroaniline .[1][2] Low yields are often a symptom of poor regioselectivity or over-halogenation rather than reaction failure.[1][2]

This guide provides diagnostic protocols to verify your isomer, optimization strategies to favor the 2-position, and purification techniques to isolate the target from structurally similar byproducts.[1][2]

Part 1: Diagnostic & Troubleshooting Guide

Q1: My reaction went to completion, but the product doesn't match the reference standard. What happened?

Diagnosis: You likely synthesized the 6-bromo isomer (2-bromo-5-chloro-4-fluoroaniline) instead of the target 2-bromo isomer .[1][2]

The Science: In 3-chloro-4-fluoroaniline, the amino group (-NH₂) is the strongest directing group (ortho/para).[1][2][3]

-

Position 2 (Target): Ortho to -NH₂ and Ortho to -Cl. This site is sterically crowded.[1][2]

-

Position 6 (Unwanted): Ortho to -NH₂ and Para to -Cl. This site is sterically accessible and electronically reinforced by the para-chlorine.[1][2]

Verification (NMR Test): Check the aromatic region of your ¹H NMR.

-

Target (2-Bromo-3-chloro-4-fluoroaniline): You should see two doublets with a coupling constant of

.[1][2] This indicates protons at positions 5 and 6 are neighbors (vicinal).[1][2] -

Unwanted Isomer (6-Bromo): You will see two singlets (or weak doublets with

).[1][2] This indicates protons at positions 2 and 5 are isolated (para to each other).[1][2]

Q2: How can I force bromination to the 2-position?

Protocol A: The "Blocked" Strategy (High Reliability) If direct bromination fails, you must block the highly reactive 6-position.[1][2]

-

Protection: Convert 3-chloro-4-fluoroaniline to its acetanilide.

-

Blocking: Sulfonate at the 6-position (using oleum/H₂SO₄).

-

Bromination: Treat with Br₂/AcOH. The only open ortho-site is position 2.[1][2]

-

Deprotection: Hydrolyze the acetyl and sulfonic acid groups (acidic reflux).[1][2]

Protocol B: Optimized Direct Bromination (High Throughput) If you must use direct bromination, shift the equilibrium using N-Bromosuccinimide (NBS) in a polar aprotic solvent at low temperature.[1][2]

| Parameter | Recommendation | Rationale |

| Reagent | NBS (0.95 eq) | Controlled release of Br⁺ prevents over-bromination.[1][2] |

| Solvent | DMF or Acetonitrile | Polar solvents stabilize the transition state, potentially improving ortho-selectivity via H-bonding.[1][2] |

| Temp | -15°C to -5°C | Kinetic control favors the mono-brominated product; higher temps promote thermodynamic equilibration to the 6-isomer.[1][2] |

| Additive | Acts as a proton shuttle, assisting in the specific ortho-bromination mechanism.[1][2] |

Q3: My yield is low (<40%) due to "oily" impurities. How do I fix the workup?

Issue: Poly-halogenated anilines are lipophilic and weak bases.[1][2] They often form "oils" that trap solvent and impurities.[1][2]

Corrective Workup Protocol:

-

Quench: Pour reaction mixture into ice-cold 5%

(removes oxidative byproducts). -

pH Adjustment: Neutralize carefully to pH 7-8 with saturated

. Do not over-basify, as this can promote oxidation of the aniline.[1][2] -

Extraction: Use MTBE (Methyl tert-butyl ether) instead of DCM.[1][2] MTBE is less likely to extract polar tarry impurities.[1][2]

-

Amine Purification: If the product is an oil, convert it to the HCl salt .[1][2]

Part 2: Visual Troubleshooting Logic

Workflow: Isomer Identification & Decision Tree

Caption: Diagnostic logic for distinguishing the target 2-bromo isomer from the common 6-bromo byproduct using NMR coupling constants.

Part 3: Advanced Synthetic Pathways

If direct bromination continues to yield the wrong isomer, employ the Sandmeyer Route or Directed Ortho Metalation (DoM) .[1][2]

Pathway A: The "Sandmeyer" Modification (High Purity)

This route avoids the regioselectivity issue of brominating the aniline directly by establishing the halogen pattern on a nitrobenzene precursor.[1][2]

-

Precursor: Start with 2-Bromo-3-chloro-4-fluoronitrobenzene .

-

Reduction:

-

Yield Expectation: >85% yield with high isomeric purity.

Pathway B: Directed Ortho Metalation (DoM)

For labs equipped with cryogenic capabilities (-78°C).[1][2]

-

Protection: Protect 3-chloro-4-fluoroaniline with a bulky group (e.g., Boc or Pivaloyl).[1][2]

-

Lithiation: Treat with n-BuLi (2.2 eq) at -78°C in THF.

-

Mechanism:[1][2][4][5] The Lithium coordinates to the Fluorine and the Boc group.[1][2] The position ortho to Fluorine (Position 5) and Ortho to Boc (Position 2) are activated.[1][2]

-

Steering: The bulky Boc group may actually hinder position 2.[1][2] However, if the 6-position is blocked by the "Boc-Lithium" aggregate size, selectivity changes.[1][2]

-

Warning: This method requires careful optimization of the protecting group size to direct lithiation to the "sandwiched" 2-position.[1][2]

-

Part 4: Physicochemical Data Reference

| Property | Value | Relevance |

| CAS Number | 1279862-76-8 | Exact identifier for procurement. |

| Molecular Weight | 224.46 g/mol | Stoichiometry calculations.[1][2] |

| Appearance | Off-white / Pale brown solid | Darkening indicates oxidation.[1][2] |

| Solubility | DMSO, MeOH, DCM | Poor water solubility; use organic workup.[1][2] |

| pKa (est) | ~2.5 - 3.0 | Weak base due to electron-withdrawing halogens.[1][2] |

References

-

Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

-

Google Patents. (2011).[1][2] CN102120723A - Preparation method of 2-bromo-4-fluoroacetanilide.[1][2] Retrieved from

Sources

- 1. 178357-84-1,N-Methyl-D-tyrosine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1279862-76-8,2-Bromo-3-chloro-4-fluoroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 3-Bromo-4-chloro-2-fluoroaniline | 1539469-93-6 | Benchchem [benchchem.com]

- 4. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 5. 2-Bromo-3-chloro-4-fluorophenol | Benchchem [benchchem.com]

Purification techniques for crude 2-Bromo-3-chloro-4-fluoroaniline

Technical Support Center: Halogenated Aniline Purification Subject: Advanced Purification Protocols for Crude 2-Bromo-3-chloro-4-fluoroaniline Ticket ID: PUR-2B3C4F-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Purifying 2-Bromo-3-chloro-4-fluoroaniline presents a unique challenge due to the cumulative electron-withdrawing effects of the halogen substituents (Br at C2, Cl at C3, F at C4). Unlike simple anilines, this molecule exhibits suppressed basicity and high lipophilicity, rendering standard "textbook" acid-base extractions inefficient without modification. Furthermore, the presence of regioisomers (particularly the 6-bromo congener) requires specific thermodynamic control during crystallization.

This guide addresses the three most common failure modes reported by our users:

-

Low Recovery in Acid Wash: Due to suppressed pKa.

-

Persistent Isomer Contamination: Inability to separate the 2-bromo from the 6-bromo isomer.

-

Rapid Oxidative Darkening: Formation of azo-oligomers during drying.

Module 1: The "Basicity Trap" (Acid-Base Extraction)

User Issue: "I tried extracting the amine into 1M HCl to remove non-basic impurities, but the product remained in the organic layer or formed a rag layer."

Technical Diagnosis: The basicity of aniline (pKa ~4.[1]6) is drastically lowered by the inductive (-I) effects of the three halogen atoms. The estimated pKa of your target molecule is likely between 1.5 and 2.0 .

-

The Failure: At pH 3-4 (standard weak acid wash), the molecule remains largely unprotonated (free base) and stays in the organic phase.

-

The Fix: You must force protonation using a stronger acid concentration and lower temperature to avoid degradation.

Optimized Extraction Protocol

| Parameter | Standard Aniline Protocol | Required Protocol for 2-Br-3-Cl-4-F-Aniline |

| Acid Strength | 1M HCl | 3M - 6M H₂SO₄ (Sulfuric is preferred to prevent halide exchange) |

| Target pH | pH 4-5 | pH < 0.5 (Critical for salt formation) |

| Temperature | Room Temp | 0°C - 5°C (Ice bath essential to prevent de-halogenation) |

| Organic Solvent | Dichloromethane (DCM) | Ethyl Acetate or Toluene (Better partition coefficient for non-basics) |

Step-by-Step Workflow:

-

Dissolve crude mixture in Ethyl Acetate .

-

Cool to 0°C. Slowly add cold 4M H₂SO₄ with vigorous stirring.

-

Check the Aqueous Layer: The product (as the sulfate salt) should now be in the aqueous layer.

-

Wash: Extract the aqueous acid layer with fresh Ethyl Acetate to remove non-basic impurities (nitro-precursors, oligomers).

-

Recovery: Basify the cold aqueous layer with 50% NaOH (dropwise, keep T < 10°C) until pH > 9. The product will precipitate or oil out. Extract back into DCM.

Module 2: Isomer Removal (Recrystallization)

User Issue: "HPLC shows a persistent 5-8% impurity peak very close to the main peak. Recrystallization from ethanol didn't help."

Technical Diagnosis: The impurity is likely the 6-bromo regioisomer . Halogenation of 3-chloro-4-fluoroaniline often yields a mixture of 2-bromo (target) and 6-bromo (impurity) products. Because they are positional isomers, their solubility profiles in polar protic solvents (like Ethanol) are nearly identical.

The Fix: Switch to a Non-Polar/Polar Binary Solvent System . The subtle difference in crystal lattice energy between the crowded 2,3,4-substituted target and the less crowded 2,4,5-substituted isomer can be exploited using non-polar solvents.

Recommended Solvent Systems

-

Primary Choice: Hexane / Ethyl Acetate (9:1) .

-

Mechanism:[2] The target molecule is less soluble in hexane than the impurity.

-

-

Secondary Choice (for stubborn isomers): Methylcyclohexane (MCH) .

-

Note: MCH allows for higher temperature dissolution (boiling point 101°C) than hexane, providing a better cooling gradient.

-

Recrystallization Protocol:

-

Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (or Toluene).

-

Slowly add hot Hexane (or MCH) until persistent cloudiness appears (saturation point).

-

The Critical Step: Add a "seed crystal" of pure material if available. If not, scratch the glass to induce nucleation.

-

Cool very slowly to Room Temperature (over 2 hours), then to 4°C.

-

Why? Rapid cooling traps the isomer inside the crystal lattice. Slow cooling excludes it.

-

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision logic for purifying this specific haloaniline based on the physical state and impurity profile.

Figure 1: Purification Decision Tree. Note the prioritization of Acid Wash before Recrystallization to remove gross impurities.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turns purple/black during vacuum drying. Why? A: Haloanilines are notoriously sensitive to oxidation, forming azo-linkages and quinoid-like impurities upon exposure to air and light.

-

Prevention:

-

Always dry under Nitrogen or Argon bleed, never just air vacuum.

-

Add a trace amount of Sodium Metabisulfite or Ascorbic Acid during the final aqueous wash step to scavenge free radicals.

-

Store in amber vials at -20°C.

-

Q2: Can I use Column Chromatography instead of crystallization? A: Yes, but standard silica gel often causes "tailing" due to the interaction between the amine and acidic silanol groups.

-

Modification: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane. This neutralizes the silica acidity and sharpens the peak shape.

-

Eluent: Use a gradient of Hexane/DCM (Start 100:0 → End 70:30). Avoid alcohols (MeOH/EtOH) if possible, as they co-elute isomers.

Q3: Is vacuum distillation safe for this compound? A: Proceed with extreme caution. Poly-halogenated aromatics can undergo violent decomposition (de-halogenation) at high temperatures.

-

Safety Limit: Do not exceed a pot temperature of 120°C . Use a high-vacuum pump (<0.5 mmHg) to keep the boiling point low. If the pot turns black or evolves white smoke (HBr/HCl gas), stop immediately.

References

-

BenchChem. (2025).[3][4][5] Technical Support Center: Purification of Halogenated Aniline Compounds. Retrieved from 4

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. Wright State University.[6] Retrieved from 6

-

ChemicalBook. (2024). Synthesis and properties of 2-Bromo-3-fluoroaniline derivatives. Retrieved from 7

-

Quick Company. (2024). Regio Selective Molecular Bromination Of Substituted Aniline. Retrieved from 8

Sources

- 1. journaleras.com [journaleras.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. afit.edu [afit.edu]